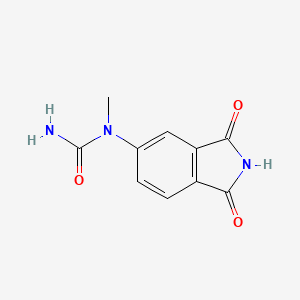

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea

説明

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea is a substituted isoindole-1,3-dione derivative characterized by a urea functional group (-NH-C(O)-N-CH₃) attached to the aromatic isoindole ring at the 5-position. Its synthesis likely involves coupling reactions between 5-amino-isoindole-1,3-dione derivatives and methyl isocyanate or analogous reagents, followed by purification via crystallization or chromatography .

特性

CAS番号 |

779267-79-7 |

|---|---|

分子式 |

C10H9N3O3 |

分子量 |

219.20 g/mol |

IUPAC名 |

1-(1,3-dioxoisoindol-5-yl)-1-methylurea |

InChI |

InChI=1S/C10H9N3O3/c1-13(10(11)16)5-2-3-6-7(4-5)9(15)12-8(6)14/h2-4H,1H3,(H2,11,16)(H,12,14,15) |

InChIキー |

AUQGQDJMYOGCCA-UHFFFAOYSA-N |

正規SMILES |

CN(C1=CC2=C(C=C1)C(=O)NC2=O)C(=O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)-N-メチルウレアの合成は、通常、制御された条件下でイソインドリン誘導体とメチルイソシアネートを反応させることから始まります。反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で行われ、反応物と生成物の安定性を確保するために、温度は約0〜5℃に維持されます。

工業生産方法

工業的な設定では、N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)-N-メチルウレアの生産には、反応条件を最適化し、収率を向上させるために、連続フローリアクターを使用することがあります。このプロセスには、高純度の化合物を得るために、再結晶またはクロマトグラフィーなどの精製工程が含まれることもあります。

化学反応の分析

科学研究における用途

N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)-N-メチルウレアは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 酵素阻害剤またはモジュレーターとしての可能性について調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

類似の化合物との比較

類似の化合物

- N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)アセトアミド

- N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)メタンスルホンアミド

- N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)オキシフェニルアセトアミド

独自性

N-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-イル)-N-メチルウレアは、独自の化学的および生物学的特性を与える特定のウレア官能基のために独特です。

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea can be contextualized by comparing it to analogous isoindole-1,3-dione derivatives described in the literature. Below is a detailed analysis based on the provided evidence:

Structural and Functional Group Variations

Core Modifications: The target compound shares the isoindole-1,3-dione core with compounds 8c (ZHAWOC5979) and 8d (ZHAWOC5682) from . Compounds 9d (ZHAWOC5683) and 9e (ZHAWOC6021) in retain the isoindole-1,3-dione core but incorporate fluorinated benzyl groups and hydroxyl-pentyloxy-phenylacetamide side chains. These modifications enhance lipophilicity compared to the methylurea group in the target compound .

The methylurea group in the target compound may exhibit weaker electron-withdrawing effects but stronger hydrogen-bond donor/acceptor capacity . Molecular Weight and Solubility: The target compound (estimated molecular weight ~245 g/mol) is lighter than 8c (C₃₄H₃₃N₃O₅, MW 579.65 g/mol) and 8d (C₃₃H₃₀FN₃O₅, MW 603.62 g/mol), suggesting better aqueous solubility. However, the acetamide and benzyloxy groups in 8c/8d may confer enhanced membrane permeability .

Spectroscopic Characterization

- 1H-NMR : The target compound’s urea NH protons would resonate near δ 8–10 ppm (broad), distinct from the acetamide NH signals in 8c (δ 10.2 ppm) and 8d (δ 10.3 ppm). Methyl groups in the urea moiety would appear as singlets near δ 3.0 ppm .

- 13C-NMR : The urea carbonyl (C=O) carbons would resonate near δ 155–160 ppm, compared to acetamide C=O signals in 8c /8d (δ 168–170 ppm) .

Comparative Data Table

生物活性

1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The compound can be represented as follows:

Anti-Inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. In one study, compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among the tested derivatives, several demonstrated potent inhibition comparable to established anti-inflammatory agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 5.0 | Inhibition of iNOS and COX-2 expression |

| Control (1400 W) | 5.0 | Selective iNOS inhibitor |

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated across various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MCF-7 (Breast) | 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 12.5 | Inhibition of proliferation |

| HeLa (Cervical) | 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 10.0 | Induction of apoptosis |

The biological activity of 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating signaling pathways associated with proliferation and apoptosis.

Case Studies

- Anti-inflammatory Study : A study involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in NO production, indicating its potential as an anti-inflammatory agent.

- Anticancer Study : A series of experiments on breast and cervical cancer cell lines showed that the compound effectively reduced cell viability and induced apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。